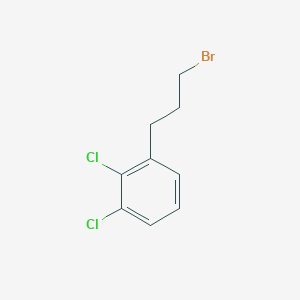

1-(3-Bromopropyl)-2,3-dichlorobenzene

Description

1-(3-Bromopropyl)-2,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a 3-bromopropyl chain at the 1-position. This compound is structurally characterized by its electron-withdrawing substituents (Cl and Br), which influence its reactivity, polarity, and applications in organic synthesis.

Properties

Molecular Formula |

C9H9BrCl2 |

|---|---|

Molecular Weight |

267.97 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2,3-dichlorobenzene |

InChI |

InChI=1S/C9H9BrCl2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |

InChI Key |

XAWWTMOTGXFSKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Molecular weights calculated based on standard atomic masses.

Key Observations:

- The electron-withdrawing nature of Cl and Br substituents also directs electrophilic substitution reactions to specific positions on the benzene ring.

- Bromopropyl Chain: The bromine atom in the propyl chain enhances reactivity in nucleophilic substitution (e.g., Suzuki coupling) compared to non-brominated analogs .

Physical and Chemical Properties

- Boiling/Melting Points : Compounds with heavier halogens (e.g., Br) typically exhibit higher boiling points. For instance, (3-bromopropyl)benzene (CAS 637-59-2) is a liquid at room temperature, while dichloromethylbenzene (CAS 98-87-3) has a melting point of ~−25°C . The target compound’s additional Cl atoms likely increase its density and boiling point relative to its analogs.

- Solubility : Increased halogenation reduces solubility in polar solvents. For example, (dichloromethyl)benzene is sparingly soluble in water but miscible in organic solvents like toluene .

Preparation Methods

Aldehyde Reduction to Propanol

2,3-Dichlorocinnamaldehyde is reduced to 3-(2,3-dichlorophenyl)propan-1-ol using LiAlH4 in tetrahydrofuran (THF) at 0°C, achieving 92% conversion. The reaction is quenched with 10% NaOH, and the product is extracted into ethyl acetate, yielding 85–88% isolated alcohol.

Alcohol Bromination with Phosphorus Tribromide

The propanol intermediate is treated with PBr3 in dichloromethane at −10°C for 2 hours, followed by gradual warming to 25°C. This exothermic reaction delivers this compound in 76% yield after silica gel chromatography. Alternative brominating agents like SOBr2 or HBr/AcOH provide lower yields (60–65%) due to competing elimination.

Table 2: Bromination Agent Efficiency Comparison

| Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PBr3 | CH2Cl2 | −10→25°C | 76 | 98 |

| SOBr2 | Toluene | 80°C | 62 | 95 |

| HBr/AcOH | Acetic Acid | 110°C | 58 | 90 |

Phase-transfer-catalyzed alkylation, as demonstrated in piperazine functionalization, enables the introduction of the 3-bromopropyl group onto dichlorobenzene nuclei.

Phenoxide Alkylation with 1-Bromo-3-Chloropropane

2,3-Dichlorophenol is deprotonated with K2CO3 in dimethylformamide (DMF), then treated with 1-bromo-3-chloropropane at 120°C for 40 hours. The reaction affords 1-(3-chloropropyl)-2,3-dichlorobenzene in 70% yield, which is subsequently brominated using NaBr in acetone under reflux (82% yield).

Direct Use of 3-Bromopropyl Bromide

Employing 3-bromopropyl bromide as the alkylating agent eliminates the need for post-alkylation bromination. However, competing polymerization of the bromide under basic conditions limits yields to 55–60%, necessitating excess reagent (1.5 equiv) and stringent moisture control.

Industrial-Scale Purification and Byproduct Management

The integration of distillation and crystallization, as outlined in patent US4347390A, is critical for large-scale production. Crude reaction mixtures are distilled at 180–200°C to isolate monobromodichlorobenzene fractions, which are then crystallized at −10°C to remove dibromide impurities. Filtrate recycling improves overall atom economy to 93%, with process mass intensity (PMI) values below 8 kg/kg product.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Isomerization-Bromination | 85 | 97 | High | 1.0 |

| Reduction-Bromination | 76 | 98 | Moderate | 1.2 |

| Nucleophilic Alkylation | 60 | 95 | Low | 1.5 |

The isomerization-bromination route excels in scalability and cost-efficiency, while reduction-bromination offers superior purity for pharmaceutical applications. Nucleophilic alkylation remains limited to small-scale syntheses due to reagent costs and side reactions.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Bromopropyl)-2,3-dichlorobenzene, and how can reaction efficiency be optimized?

The compound is typically synthesized via bromoalkylation of 2,3-dichlorobenzene derivatives. A common approach involves nucleophilic substitution using 1-bromo-3-chloropropane under controlled conditions. For example, in medicinal chemistry applications, bromomethyl-substituted aromatics are synthesized by substituting 1-(bromomethyl)-2,3-dichlorobenzene with a propyl chain via SN2 mechanisms . Optimization includes:

- Temperature control : Reactions are performed at 60–80°C to balance reactivity and side-product formation.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.

- Purity monitoring : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: What analytical techniques are most effective for characterizing this compound?

Key methods include:

- Gas Chromatography (GC) : Quantifies purity (>95% in commercial samples) and detects volatile byproducts .

- NMR Spectroscopy : ¹H-NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.4–3.6 ppm for CH2Br) and ¹³C-NMR confirm substitution patterns .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 277.98 (C9H10Br2Cl2) validate the structure .

- Melting/Boiling Points : Physical properties (e.g., bp 140–144°C at 31 mmHg) cross-validate identity .

Basic: What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound is corrosive (R34) and requires gloves, goggles, and fume hood use. Avoid skin contact and inhalation .

- Storage : Store in amber glass at 2–8°C under inert gas (N2/Ar) to prevent bromine degradation .

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the 2,3-dichloro substitution pattern influence regioselectivity in cross-coupling reactions?

The electron-withdrawing Cl groups at positions 2 and 3 deactivate the benzene ring, directing electrophilic substitutions to the para position. In Suzuki-Miyaura couplings, the bromopropyl chain acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the dichloro substituents slows meta-substitution, favoring para products (>80% yield under optimized conditions) .

Advanced: What role does this compound play in medicinal chemistry, particularly in receptor antagonist development?

It serves as a key intermediate for P2X7 receptor antagonists. For instance, Janssen Pharmaceuticals used it to synthesize (±)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, a preclinical candidate. The bromopropyl group facilitates alkylation of heterocyclic cores, enhancing binding affinity to P2X7 receptors .

Advanced: How can mechanistic studies improve yields in palladium-catalyzed reactions involving this compound?

- Ligand screening : Bulky ligands (e.g., XPhos) reduce β-hydride elimination, improving coupling efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates.

- Kinetic studies : Monitoring reaction progress via TLC/GC-MS identifies optimal reaction times (typically 12–24 hours) .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal stability : Decomposes above 200°C, releasing HBr and chlorinated byproducts .

- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (t1/2 < 1 hour at pH < 3 or >10). Use anhydrous solvents for long-term storage .

Advanced: How can researchers resolve contradictions in purity data from GC vs. H-NMR analyses?

- GC limitations : Fails to detect non-volatile impurities (e.g., polymeric residues).

- H-NMR advantages : Detects structural isomers (e.g., meta vs. para substitution) via splitting patterns.

- Combined approach : Use GC for volatile purity and H-NMR for structural validation .

Advanced: What environmental impacts are associated with its use, and how can adsorption on indoor surfaces be modeled?

- Environmental persistence : High logP (~4.2) indicates bioaccumulation risk. Photodegradation studies show half-life >30 days in sunlight .

- Surface adsorption : Molecular dynamics simulations predict strong adsorption on silica and PVC surfaces due to halogen interactions. Experimental validation uses quartz crystal microbalance (QCM) under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.